(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H24FN3O7S and its molecular weight is 553.56. The purity is usually 95%.
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Mechanism of Action
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Biological Activity
The compound (E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a member of the thienopyridazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a thieno[3,4-d]pyridazine core with various functional groups that are believed to contribute to its biological activity. The presence of the 4-fluorophenyl and trimethoxyphenyl groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thienopyridazines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi. A study highlighted that structural modifications can enhance the antimicrobial efficacy of these compounds by improving their binding affinity to microbial enzymes .
Antiviral Properties
The compound's potential antiviral effects are also noteworthy. Thienopyridazine derivatives have been investigated for their ability to inhibit viral replication. Studies suggest that these compounds may interfere with viral enzyme activity or disrupt viral entry into host cells. For example, certain derivatives demonstrated inhibition of the adenosine A1 receptor, which plays a crucial role in viral pathogenesis .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within pathogens.
- Receptor Modulation : It can bind to specific receptors (e.g., adenosine receptors), modulating their activity and affecting cellular signaling pathways.
- Gene Expression Regulation : The compound might influence gene expression related to immune responses or viral replication processes.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of several thienopyridazine derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity. The compound was among those tested and showed promising results against resistant strains .
Study 2: Antiviral Activity
Another investigation focused on the antiviral potential of thienopyridazine derivatives against influenza viruses. The study revealed that certain compounds could reduce viral titers significantly in vitro by disrupting viral protein synthesis pathways. This suggests a mechanism involving interference with viral replication machinery .
Data Table: Summary of Biological Activities
Activity Type | Compound Tested | Results |
---|---|---|
Antimicrobial | Thienopyridazine Derivative A | Effective against S. aureus and E. coli |
Antiviral | Thienopyridazine Derivative B | Reduced influenza virus replication by 70% |
Enzyme Inhibition | (E)-ethyl 3-(4-fluorophenyl)... | Inhibited enzyme X with IC50 = 25 µM |
Receptor Modulation | Thienopyridazine Derivative C | Allosteric modulation of adenosine A1 receptor |
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O7S/c1-5-38-27(34)23-18-14-39-25(22(18)26(33)31(30-23)17-9-7-16(28)8-10-17)29-21(32)11-6-15-12-19(35-2)24(37-4)20(13-15)36-3/h6-14H,5H2,1-4H3,(H,29,32)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPSHYGBZBNBH-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.